Tankyrase-IN-2

Description

Role of Tankyrase 1/2 in Wnt/β-Catenin Signaling Pathway Dysregulation

Tankyrase 1 and 2 (TNKS1/2) regulate Wnt/β-catenin signaling through poly-ADP-ribosylation (PARsylation) of AXIN1 and AXIN2, scaffold proteins critical for the β-catenin destruction complex. PARsylation marks AXIN1/2 for ubiquitination and proteasomal degradation, reducing destruction complex activity and allowing β-catenin to accumulate in the nucleus. In colorectal cancer cells with APC mutations, this process becomes hyperactive, leading to constitutive β-catenin-driven transcription of oncogenes like MYC and CCND1.

Tankyrase-IN-2 disrupts this cycle by binding to the NAD+ pocket of TNKS1/2, inhibiting their PARP activity. This stabilizes AXIN1/2, as demonstrated in DLD1 cells where this compound treatment increased AXIN2 protein levels with an EC50 of 319 nM. The resultant AXIN1/2 accumulation enhances β-catenin phosphorylation by glycogen synthase kinase 3β (GSK3β), promoting its degradation and downregulating Wnt target genes (Table 1).

Table 1: Biochemical and Cellular Effects of this compound

| Parameter | Value/Outcome | Source |

|---|---|---|

| TNKS1 IC50 | 10 nM | |

| TNKS2 IC50 | 7 nM | |

| PARP1 IC50 | 710 nM | |

| AXIN2 Stabilization (EC50) | 319 nM | |

| β-Catenin Reduction | ~50% in APCMCR mutants |

Rationale for Targeting Tankyrase in APC-Mutated Cancers

Approximately 80% of colorectal cancers harbor APC mutations, most commonly truncations within the mutation cluster region (MCR; codons 1250–1580). These mutants retain partial ability to bind AXIN1/2 but fail to assemble functional destruction complexes, resulting in β-catenin stabilization. Tankyrase inhibition restores AXIN1/2 levels, enabling residual APC mutants to recruit β-catenin for degradation.

Notably, the therapeutic response to this compound depends on APC genotype:

- APCMCR truncations (e.g., Q1405X): Retain AXIN1/2-binding domains, allowing this compound to reestablish β-catenin regulation.

- Early APC truncations (e.g., Min/Q884X): Lack AXIN1/2-binding motifs, rendering Tankyrase inhibition ineffective.

In ApcQ1405X murine intestinal organoids, this compound reduced nuclear β-catenin by 60% and suppressed tumor growth in xenograft models. This genotype-specific efficacy mirrors the "just-right" Wnt activation hypothesis, where APCMCR mutants permit modulated pathway activity compared to complete APC loss.

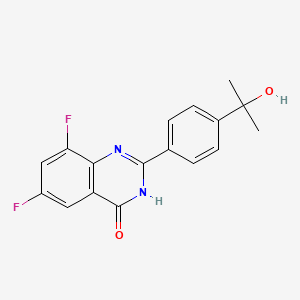

Structural studies highlight this compound’s selectivity, attributed to its 6,8-difluoroquinazolinone core and 4-(2-hydroxypropan-2-yl)phenyl group, which optimize interactions with TNKS1/2’s hydrophobic NAD+-binding pocket. This specificity minimizes off-target effects on PARP1, a critical consideration given PARP1’s role in DNA repair.

Propriétés

IUPAC Name |

6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBYLOWAINBPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Tankyrase-IN-2 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent généralement :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation. Ces réactions nécessitent souvent des catalyseurs et des solvants spécifiques pour obtenir des rendements et une pureté élevés.

Modifications de groupes fonctionnels : Les étapes suivantes impliquent l’introduction de divers groupes fonctionnels pour améliorer la puissance et la sélectivité du composé. Cela peut inclure des réactions d’halogénation, d’alkylation ou d’acylation dans des conditions contrôlées.

Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation, la chromatographie ou la distillation pour garantir la pureté et la qualité souhaitées.

Méthodes de production industrielle

Dans un environnement industriel, la production de this compound impliquerait l’adaptation des procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, l’utilisation de réacteurs plus grands et la mise en œuvre de processus à flux continu pour améliorer l’efficacité et réduire les coûts. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance et la spectrométrie de masse, sont utilisées pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est largement étudié pour son potentiel en thérapie anticancéreuse. .

Biologie cellulaire : Le composé est utilisé pour étudier le rôle des enzymes tankyrases dans les processus cellulaires tels que le maintien des télomères, la mitose et l’apoptose.

Développement de médicaments : this compound sert de composé de référence pour développer de nouveaux inhibiteurs avec une efficacité et une sélectivité améliorées pour diverses maladies, notamment le cancer, la fibrose et les troubles métaboliques.

Études biochimiques : Les chercheurs utilisent this compound pour étudier les mécanismes biochimiques de la poly-ADP-ribosylation médiée par la tankyrase et son impact sur la stabilité et la fonction des protéines.

Applications De Recherche Scientifique

Structural Insights

Recent studies have elucidated the structural basis for tankyrase activation through polymerization, which is essential for its catalytic function. The polymerization involves the sterile alpha motif (SAM) domain and adjacent catalytic domains, facilitating substrate binding and catalytic activation . Understanding this mechanism allows for better design and application of inhibitors like Tankyrase-IN-2.

Cancer Treatment

This compound has shown promise as a therapeutic agent in several cancer types due to its ability to inhibit Wnt signaling:

- Colon Cancer : Inhibition of tankyrases leads to Axin stabilization, reducing β-catenin levels and consequently inhibiting tumor growth .

- Breast Cancer : Studies indicate that this compound can block Wnt signaling pathways that are often dysregulated in breast cancer cells .

- Lung Cancer : Altered expression levels of tankyrases have been linked to various lung cancers, suggesting that inhibitors could provide therapeutic benefits .

Neurodegenerative Diseases

Emerging research suggests that tankyrase inhibitors may also have applications in neurodegenerative diseases such as Alzheimer's disease. By modulating Wnt signaling pathways and reducing neuroinflammation, this compound could potentially slow disease progression .

Fibrosis and Metabolic Disorders

Inhibiting tankyrases has been associated with reduced fibrosis in kidney injury models, indicating potential applications for treating fibrotic diseases . Additionally, tankyrase inhibition may influence glucose metabolism, presenting opportunities for addressing metabolic disorders like diabetes .

In Vivo Studies

Research involving genetically modified mice lacking tankyrases demonstrated that these proteins are not essential for telomere maintenance but are crucial for normal growth and development. This highlights the potential of this compound in studying telomere-related diseases while providing insights into its broader implications in growth regulation .

Clinical Trials

Several clinical trials are currently exploring the efficacy of tankyrase inhibitors, including this compound, in various cancer types. These studies aim to establish reliable therapeutic benefits and optimal dosing regimens to maximize patient outcomes .

Mécanisme D'action

Tankyrase-IN-2 exerce ses effets en se liant au domaine catalytique des enzymes tankyrases, inhibant ainsi leur activité. Cette inhibition empêche la poly-ADP-ribosylation des protéines cibles, conduisant à leur stabilisation et à leur accumulation. Les principales cibles moléculaires de this compound comprennent les composants de la voie de signalisation Wnt/β-caténine, tels que l’axine et la β-caténine. En modulant cette voie, this compound peut influencer la prolifération, la différenciation et la survie cellulaires, ce qui en fait un outil précieux dans la recherche sur le cancer .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Tankyrase-IN-2 is distinguished from other PARP family inhibitors by its unique selectivity profile and structural features. Below is a comparative analysis with key compounds targeting PARP1/2 or tankyrases:

Table 1: Comparative Analysis of Tankyrase/PARP Inhibitors

Key Differentiators

Selectivity for Tankyrases :

this compound’s >70-fold selectivity for TNKS1/2 over PARP1 contrasts sharply with compounds like senaparib and AZD5305, which are optimized for PARP1/2 inhibition. This makes it a critical tool for dissecting tankyrase-specific pathways without confounding PARP1/2 effects .

Structural Uniqueness :

Structural analyses reveal that this compound lacks the conserved pharmacophores found in PARP1-preferring inhibitors (e.g., niraparib, AZD5305), which explains its divergent selectivity .

Mechanistic Divergence: While senaparib and AZD5305 induce PARP1/2 "trapping" (a mechanism linked to cytotoxic effects in cancer cells), this compound shows negligible trapping activity (EC50 >3.75 µM for PARP1), underscoring its non-overlapping therapeutic applications .

Preclinical Utility :

this compound’s efficacy in modulating Wnt signaling in colorectal cancer models positions it as a specialized candidate for tankyrase-driven malignancies, whereas senaparib and AZD5305 are prioritized for BRCA-mutant or homologous recombination-deficient cancers .

Research Implications and Limitations

- Advantages : this compound’s selectivity enables precise targeting of tankyrase-dependent processes, reducing off-target toxicity risks associated with pan-PARP inhibitors.

- Limitations : Its weak PARP1 activity (IC50 = 710 nM) may complicate studies in systems where PARP1 and tankyrases are co-expressed .

- Future Directions : Structural optimization could further enhance TNKS1/2 potency or reduce residual PARP1 binding, while clinical translation requires validation in advanced in vivo models.

Activité Biologique

Tankyrase-IN-2 is a potent inhibitor of tankyrases, a family of poly(ADP-ribose) polymerases (PARPs) that play crucial roles in various cellular processes, including telomere maintenance, Wnt signaling, and mitotic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Tankyrases and Their Functions

Tankyrases (TNKS1 and TNKS2) are involved in the regulation of multiple cellular pathways:

- Telomere Maintenance : Tankyrases facilitate the degradation of telomere-binding proteins such as TRF1, thereby influencing telomere length and stability.

- Wnt Signaling Pathway : They regulate the degradation of AXIN, a key component in the β-catenin destruction complex, which is pivotal for Wnt signaling. Inhibition of tankyrases stabilizes AXIN, leading to reduced β-catenin activity and subsequent inhibition of Wnt target genes.

- Mitosis Regulation : Tankyrases are essential for proper mitotic spindle formation and sister chromatid separation during cell division.

Inhibition by this compound

This compound functions by selectively inhibiting tankyrase activity. The compound binds to the catalytic domain of tankyrases, preventing their interaction with substrates involved in critical signaling pathways. This inhibition leads to:

- Stabilization of AXIN and increased degradation of β-catenin.

- Disruption of oncogenic signaling pathways associated with various cancers.

Case Studies

- Lung Cancer : A study demonstrated that TNKS2 overexpression correlates with poor prognosis in non-small cell lung cancer (NSCLC). Inhibition by this compound led to decreased β-catenin activity, suggesting its potential as a therapeutic agent in NSCLC treatment .

- Colorectal Cancer : Research indicated that tankyrase inhibitors, including this compound, enhance chemosensitivity in colorectal cancer cells by antagonizing Wnt signaling pathways. This effect was attributed to the stabilization of AXIN and subsequent inhibition of tumor growth .

Table 1: Biological Activity of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.